molecular formula C20H18N4OS B2639656 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 671199-47-6

2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2639656
CAS No.: 671199-47-6
M. Wt: 362.45
InChI Key: DCKITPAIBFTSGF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]quinoline core substituted with a methyl group at position 4, linked via a sulfanyl bridge to an acetamide moiety bearing a 3-methylphenyl group. The triazoloquinoline scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism or signaling pathways .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-6-5-8-16(10-13)21-18(25)12-26-20-23-22-19-14(2)11-15-7-3-4-9-17(15)24(19)20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKITPAIBFTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinoline ring .

Scientific Research Applications

2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, molecular properties, and reported biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-methyl-triazoloquinoline, 3-methylphenyl ~407.47* Likely anticancer (inferred from analogs)
2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide 5-methyl-triazoloquinoline, 3-CF3-phenyl ~461.47* Enhanced binding affinity (CF3 group)
2-{[5-{[(3-Chlorophenyl)amino]methyl}-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide Allyl, chloroanilino-triazole, 3-methylphenyl ~457.97* Potential kinase/modulatory activity
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyltriazoloquinolinyl)sulfanyl]acetamide Tetrahydrobenzothiophene, cyano ~488.58* Improved metabolic stability (bulky substituent)
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline, 4-fluorophenyl ~527.52* TopoII inhibition, apoptosis induction (Caco-2)

*Calculated based on molecular formulas from evidence.

Key Findings:

The bis-triazoloquinoxaline derivative exhibits superior cytotoxicity due to dual intercalation and TopoII inhibition, suggesting that expanding the fused ring system may enhance efficacy.

Structural Modifications and Pharmacokinetics: The tetrahydrobenzothiophene substituent in increases molecular weight and rigidity, likely reducing metabolic degradation. The allyl and chloroanilino groups in introduce steric bulk and hydrogen-bonding capacity, which could modulate selectivity for specific enzyme isoforms.

Analogs with fluorinated aryl groups (e.g., 4-fluorophenyl in ) exhibit enhanced apoptotic activity compared to non-halogenated variants, likely due to increased membrane penetration and resistance to oxidation.

Biological Activity

The compound 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a derivative of triazoloquinoline and has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H16N4S\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}

This indicates the presence of a triazole moiety linked to a quinoline structure, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. The triazoloquinoline scaffold has been associated with significant cytotoxic effects against various cancer cell lines.

Key Mechanisms:

  • Inhibition of Topoisomerase II : Similar compounds have shown efficacy as Topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells .
  • Adenosine Receptor Modulation : Compounds with similar structures have demonstrated binding affinity to adenosine receptors, potentially influencing cellular signaling pathways related to cell growth and survival .

Biological Activity Against Cancer Cell Lines

Recent studies have highlighted the compound's promising anticancer activity across a variety of cancer types.

Efficacy Data

A summary of the compound's cytotoxic effects against different cancer cell lines is presented in the table below:

Cancer Cell Line IC50 (μM) Mechanism
HepG26.29Topoisomerase II inhibition
HCT-1162.44DNA intercalation
MelanomaNot specifiedPotential anticancer agent
LeukemiaNot specifiedCytotoxicity observed
Lung CancerNot specifiedCytotoxicity observed
Breast CancerNot specifiedCytotoxicity observed

These results indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 and HCT-116 cell lines.

Case Studies

Several case studies have explored the biological activity of triazoloquinoline derivatives:

  • Study on Anticancer Activity : A study evaluated several derivatives of triazoloquinolines against 60 different cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cell growth in leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .
  • Mechanistic Insights : Research has indicated that the presence of specific functional groups significantly enhances the binding affinity and cytotoxic activity of these compounds. For instance, substitutions at the 1 and 4 positions of the triazole ring were found to be crucial for maintaining high levels of biological activity .

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